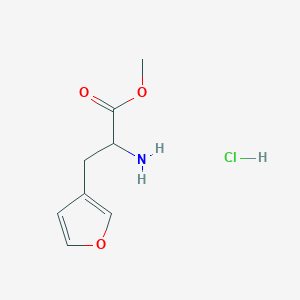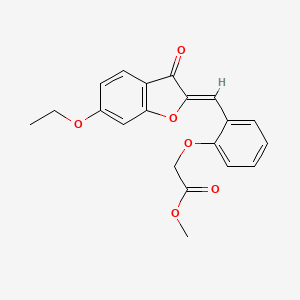![molecular formula C19H14F3N3O4 B2497631 6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105219-03-1](/img/structure/B2497631.png)
6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule is a complex organic compound that likely exhibits a range of interesting chemical and physical properties due to its intricate structure, which includes several functional groups such as oxadiazole and benzoxazinone moieties. These groups are known for their relevance in pharmaceutical chemistry and material science, providing a broad spectrum of biological activity and chemical functionality.
Synthesis Analysis
The synthesis of related fluorinated heterocyclic compounds often involves strategic functionalization with fluorine or trifluoromethyl groups to enhance the molecule's physical and chemical properties, including stability and bioactivity. For example, the synthesis of fluorinated Z-oximes from 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles via ring-enlargement reactions demonstrates the complexity and specificity required in synthesizing such molecules (Buscemi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-oxadiazole rings has been extensively studied, revealing insights into their conformation, electronic structure, and intermolecular interactions. For example, studies on similar compounds have elucidated the planarity and dihedral angles within such molecules, contributing to their reactivity and potential intermolecular interactions (Fun et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic addition reactions, ring transformations, and rearrangements, highlighting the reactivity of the oxadiazole ring and adjacent functional groups. These reactions are crucial for further functionalization and the synthesis of derivatives with tailored properties (Cosimelli et al., 2001).
Physical Properties Analysis
The physical properties of these molecules, including their crystalline structure and hydrogen bonding patterns, are essential for understanding their behavior in different environments and potential applications in material science. For instance, the crystalline structure analysis can reveal the molecule's stability, solubility, and potential for forming supramolecular assemblies (Hwang et al., 2006).
Chemical Properties Analysis
The electronic structure, such as the distribution of electron density and the presence of electron-withdrawing or donating groups, significantly influences the chemical properties of these compounds. These properties affect the molecule's reactivity, acidity, and potential interactions with biological targets or materials (Nakamura et al., 2003).
科学的研究の応用
Molecular Structure and Interactions
Compounds with structural similarities to "6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" have been extensively studied for their molecular interactions. For example, the study of 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone highlights the importance of molecular structure in determining the angles and planes within these compounds, which can be critical for their reactivity and potential applications in material science and medicinal chemistry (Fun et al., 2011).
Antimicrobial Properties
Another area of application for similar compounds is in antimicrobial research. The synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, which share a structural resemblance, demonstrate moderate to good antimicrobial activities against both gram-positive and gram-negative bacterial strains as well as fungal strains. This suggests potential for similar compounds to be developed as new antimicrobial agents (Jadhav et al., 2017).
Liquid-Crystalline Properties
The study of Columnar Discotic Liquid-Crystalline Oxadiazoles as Electron-Transport Materials shows how derivatives with oxadiazole structures can exhibit columnar discotic liquid-crystalline mesophases and are being explored for their potential applications in organic electronics. These materials have been noted for their electron mobility, which is essential for the development of electronic devices (Zhang et al., 2003).
Analgesic and Anti-inflammatory Activities
Compounds structurally related to the one have also been synthesized and screened for their analgesic and anti-inflammatory activities. For instance, the creation of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety led to compounds showing potent analgesic and anti-inflammatory activities in animal models. This highlights the potential therapeutic applications of such compounds in pain and inflammation management (Dewangan et al., 2016).
将来の方向性
特性
IUPAC Name |
6-methyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4/c1-11-2-7-15-14(8-11)25(17(26)10-27-15)9-16-23-18(24-29-16)12-3-5-13(6-4-12)28-19(20,21)22/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWPZAUWMSFVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


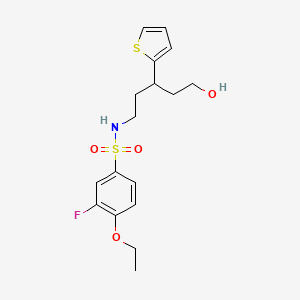
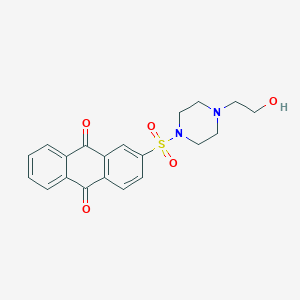
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)
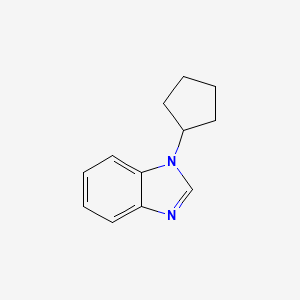
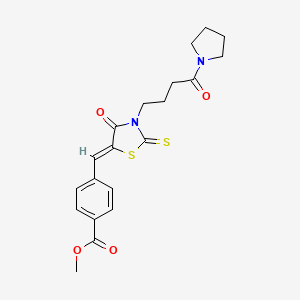

![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)
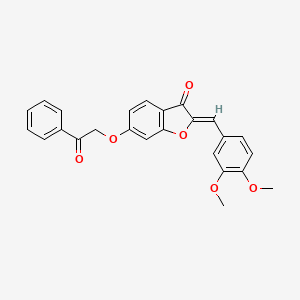
![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)
